An In-depth Technical Guide to the Dabcyl-QALPETGEE-Edans FRET-based Assay for Sortase A Activity
An In-depth Technical Guide to the Dabcyl-QALPETGEE-Edans FRET-based Assay for Sortase A Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of the Dabcyl-QALPETGEE-Edans peptide substrate for the study of Sortase A (SrtA), a key enzyme in Gram-positive bacteria. This document details the underlying principles of the Förster Resonance Energy Transfer (FRET) assay, quantitative kinetic data, detailed experimental protocols, and visual representations of the enzymatic mechanism and experimental workflow.
Core Mechanism: FRET-based Detection of Sortase A Activity
The Dabcyl-QALPETGEE-Edans peptide is a synthetic substrate designed for the sensitive detection of Sortase A enzymatic activity using Förster Resonance Energy Transfer (FRET).[1] The peptide incorporates the canonical LPXTG recognition motif (in this case, LPETG) for Sortase A, flanked by a fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid).
In its intact state, the close proximity of Dabcyl to Edans results in the quenching of Edans's fluorescence emission through FRET. Sortase A, a cysteine transpeptidase, recognizes and cleaves the peptide bond between the threonine and glycine residues within the LPETG motif.[2] This cleavage event separates the Edans fluorophore from the Dabcyl quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for real-time monitoring of Sortase A catalysis.[1]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the Dabcyl-QALPETGEE-Edans substrate and its interaction with Staphylococcus aureus Sortase A.
| Parameter | Value | Reference |
| Molecular Weight | 1472.7 g/mol | [3] |
| Excitation Wavelength (Edans) | 340-350 nm | [1][3][4][5] |
| Emission Wavelength (Edans) | 490-495 nm | [1][3][4][5] |
Table 1: Physical and Spectroscopic Properties of Dabcyl-QALPETGEE-Edans
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Staphylococcus aureus Sortase A (SrtA) | Dabcyl-QALPETGEE-Edans | 16.48 | 2.27 x 10-5 | 1.38 | [6] |
Table 2: Kinetic Parameters for Staphylococcus aureus Sortase A with Dabcyl-QALPETGEE-Edans
Experimental Protocols
This section provides a detailed methodology for a standard in vitro FRET-based assay to measure the activity of Staphylococcus aureus Sortase A using the Dabcyl-QALPETGEE-Edans substrate.
Materials:
-
Purified recombinant Staphylococcus aureus Sortase A (SrtA)
-
Dabcyl-QALPETGEE-Edans substrate
-
Sortase A reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 8.0
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Dabcyl-QALPETGEE-Edans substrate in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of purified Sortase A in an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The concentration should be determined using a standard protein quantification method (e.g., Bradford assay).
-
Prepare the Sortase A reaction buffer and ensure the pH is adjusted to 8.0.
-
-
Assay Setup:
-
In a 96-well black microplate, add the Sortase A reaction buffer.
-
Add the Dabcyl-QALPETGEE-Edans substrate to the wells to a final concentration of 20 µM.[7]
-
To initiate the reaction, add Sortase A to the wells to a final concentration of 2.5 µM.[7]
-
The final reaction volume is typically 100-200 µL.[1]
-
Include control wells:
-
Substrate only (no enzyme) to measure background fluorescence.
-
Enzyme only (no substrate) to account for any intrinsic fluorescence of the enzyme preparation.
-
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.[1][7]
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
Use an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 495 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate-only control) from the fluorescence readings of the reaction wells.
-
Plot the fluorescence intensity as a function of time. The initial rate of the reaction is determined from the linear portion of the curve.
-
To determine the kinetic parameters (Km and kcat), the assay should be performed with varying concentrations of the substrate while keeping the enzyme concentration constant. The initial rates are then plotted against the substrate concentrations and the data are fitted to the Michaelis-Menten equation.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
References
- 1. Efficient expression of sortase A from Staphylococcus aureus in Escherichia coli and its enzymatic characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Sortase Substrate II , Dabcyl/Edans - 1 mg [anaspec.com]
- 4. innopep.com [innopep.com]
- 5. Bacterial Sortase Substrate I, FRET - 1 mg, 1015.2, EDANS-DABCYL, 1 mg | Labscoop [labscoop.com]
- 6. sarkis.caltech.edu [sarkis.caltech.edu]
- 7. Development of Potent and Selective S. aureus Sortase A Inhibitors Based on Peptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
